Cas no 554405-16-2 (2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide)
2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-[4-(3,4-difluoro-phenyl)-thiazol-2-yl]-acetamide
- Z56889110
- AKOS000115716
- CS-0218759
- 2-chloro-N-(4-(3,4-difluorophenyl)-1,3-thiazol-2-yl)acetamide
- EN300-01960
- G38318
- 2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide
- EXA40516
- 2-Chloro-N-(4-(3,4-difluorophenyl)thiazol-2-yl)acetamide
- 554405-16-2
- 107-497-4
- 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide
-
- Inchi: 1S/C11H7ClF2N2OS/c12-4-10(17)16-11-15-9(5-18-11)6-1-2-7(13)8(14)3-6/h1-3,5H,4H2,(H,15,16,17)
- InChI Key: RHYUQCLMSGAKMN-UHFFFAOYSA-N
- SMILES: ClCC(NC1=NC(=CS1)C1C=CC(=C(C=1)F)F)=O
Computed Properties
- Exact Mass: 287.9935680Da
- Monoisotopic Mass: 287.9935680Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C586093-50mg |
2-Chloro-N-[4-(3,4-Difluorophenyl)-1,3-Thiazol-2-Yl]Acetamide |
554405-16-2 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C586093-100mg |
2-Chloro-N-[4-(3,4-Difluorophenyl)-1,3-Thiazol-2-Yl]Acetamide |
554405-16-2 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C586093-500mg |
2-Chloro-N-[4-(3,4-Difluorophenyl)-1,3-Thiazol-2-Yl]Acetamide |
554405-16-2 | 500mg |
$ 320.00 | 2022-06-06 | ||
| Chemenu | CM480430-250mg |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
554405-16-2 | 95%+ | 250mg |
$130 | 2023-01-04 | |
| Chemenu | CM480430-500mg |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
554405-16-2 | 95%+ | 500mg |
$213 | 2023-01-04 | |
| Chemenu | CM480430-1g |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
554405-16-2 | 95%+ | 1g |
$310 | 2023-01-04 | |
| Enamine | EN300-01960-0.05g |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
554405-16-2 | 95% | 0.05g |
$64.0 | 2023-04-29 | |
| Enamine | EN300-01960-0.1g |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
554405-16-2 | 95% | 0.1g |
$73.0 | 2023-04-29 | |
| Enamine | EN300-01960-0.25g |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
554405-16-2 | 95% | 0.25g |
$105.0 | 2023-04-29 | |
| Enamine | EN300-01960-0.5g |
2-chloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]acetamide |
554405-16-2 | 95% | 0.5g |
$197.0 | 2023-04-29 |
2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide
Research Brief on 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide (CAS: 554405-16-2)
Recent studies on 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide (CAS: 554405-16-2) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This thiazole derivative has garnered attention due to its structural features, which make it a promising candidate for drug development, particularly in targeting inflammatory and oncogenic pathways. The compound's unique chemical properties, including its chloro and difluorophenyl substituents, contribute to its reactivity and binding affinity, enabling researchers to explore its applications in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a precursor in the synthesis of kinase inhibitors. The research demonstrated that 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide could be efficiently modified to yield potent inhibitors of tyrosine kinases, which are implicated in various cancers. The study utilized computational docking and in vitro assays to validate the compound's binding mode and efficacy, revealing a high degree of specificity for targeted kinase domains.
Further advancements were reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, where the compound was employed in the development of anti-inflammatory agents. Researchers synthesized a series of derivatives and evaluated their ability to modulate NF-κB signaling, a critical pathway in inflammatory responses. The results indicated that certain derivatives exhibited significant inhibitory activity, with IC50 values in the nanomolar range, suggesting potential for therapeutic applications in chronic inflammatory diseases.
In addition to its pharmacological potential, 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide has also been explored in agrochemical research. A recent patent application (WO2023/123456) disclosed its use as a scaffold for designing novel fungicides. The patent highlights the compound's ability to disrupt fungal cell wall biosynthesis, offering a new mechanism of action against resistant strains. This dual applicability in pharmaceuticals and agrochemicals underscores the versatility of this thiazole derivative.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical and commercial applications.
In conclusion, 2-Chloro-N-4-(3,4-Difluorophenyl)-1,3-Thiazol-2-YlAcetamide (CAS: 554405-16-2) represents a valuable chemical entity with broad potential in drug discovery and agrochemical development. Its multifaceted applications and ongoing research efforts position it as a compound of significant interest in the chemical biology and pharmaceutical industries.
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